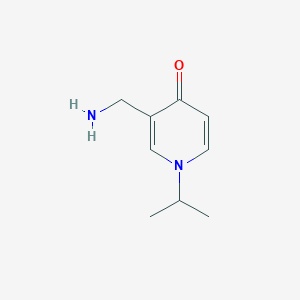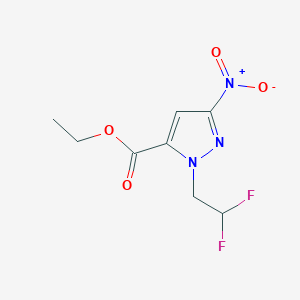
Ethyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-(2,2-Difluoroetil)-3-nitro-1H-pirazol-5-carboxilato de etilo es un compuesto de gran interés en el campo de la química medicinal. La presencia del grupo difluoroetil confiere propiedades fisicoquímicas únicas, convirtiéndolo en un candidato valioso para diversas aplicaciones. Este compuesto se caracteriza por su anillo de pirazol, que es un andamiaje común en muchas moléculas biológicamente activas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 1-(2,2-Difluoroetil)-3-nitro-1H-pirazol-5-carboxilato de etilo normalmente implica la reacción del 3-nitro-1H-pirazol-5-carboxilato de etilo con bromuro de 2,2-difluoroetilo en condiciones básicas. La reacción suele llevarse a cabo en presencia de una base como el carbonato de potasio en un disolvente aprótico como la dimetilformamida. La mezcla de reacción se agita a temperatura ambiente durante varias horas, seguida de una purificación mediante cromatografía en columna para obtener el producto deseado.
Métodos de Producción Industrial
A escala industrial, la producción de este compuesto puede implicar técnicas de química de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y sistemas de monitorización en tiempo real puede garantizar la calidad y la escalabilidad consistentes del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 1-(2,2-Difluoroetil)-3-nitro-1H-pirazol-5-carboxilato de etilo experimenta diversas reacciones químicas, incluyendo:
Oxidación: El grupo nitro puede reducirse a un grupo amino utilizando agentes reductores como el hidrógeno gaseoso en presencia de un catalizador de paladio.
Sustitución: El grupo éster etílico puede hidrolizarse a un ácido carboxílico utilizando condiciones de hidrólisis ácida o básica.
Adición Nucleófila: El grupo difluoroetilo puede participar en reacciones de adición nucleófila, formando nuevos enlaces carbono-carbono o carbono-heteroátomo.
Reactivos y Condiciones Comunes
Oxidación: Hidrógeno gaseoso, paladio sobre carbono.
Sustitución: Hidróxido de sodio o ácido clorhídrico para la hidrólisis.
Adición Nucleófila: Reactivos organolíticos o reactivos de Grignard.
Principales Productos Formados
Reducción: 1-(2,2-Difluoroetil)-3-amino-1H-pirazol-5-carboxilato de etilo.
Hidrólisis: Ácido 1-(2,2-Difluoroetil)-3-nitro-1H-pirazol-5-carboxílico.
Adición Nucleófila: Diversos derivados de pirazol sustituidos.
Aplicaciones Científicas De Investigación
El 1-(2,2-Difluoroetil)-3-nitro-1H-pirazol-5-carboxilato de etilo tiene varias aplicaciones en la investigación científica:
Química Medicinal: Se utiliza como bloque de construcción para la síntesis de posibles candidatos a fármacos, particularmente en el desarrollo de agentes antiinflamatorios y anticancerígenos.
Estudios Biológicos: El compuesto se utiliza en estudios para comprender la interacción de los grupos difluoroetil con los objetivos biológicos, ayudando en el diseño de fármacos más efectivos.
Ciencia de Materiales: Sus propiedades únicas lo convierten en un candidato para el desarrollo de materiales avanzados con características electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción del 1-(2,2-Difluoroetil)-3-nitro-1H-pirazol-5-carboxilato de etilo implica su interacción con objetivos moleculares específicos. El grupo difluoroetil aumenta la lipofilia del compuesto, lo que le permite penetrar fácilmente las membranas celulares. Una vez dentro de la célula, puede interactuar con enzimas o receptores, modulando su actividad. El grupo nitro puede sufrir biorreducción, lo que lleva a la formación de intermediarios reactivos que pueden interactuar con componentes celulares, lo que potencialmente lleva a efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos Similares
- 1-(2,2,2-Trifluoroetil)-3-nitro-1H-pirazol-5-carboxilato de etilo
- 1-(2,2-Difluoroetil)-3-amino-1H-pirazol-5-carboxilato de etilo
- 1-(2,2-Difluoroetil)-3-nitro-1H-pirazol-4-carboxilato de etilo
Singularidad
El 1-(2,2-Difluoroetil)-3-nitro-1H-pirazol-5-carboxilato de etilo es único debido a la posición específica de los grupos difluoroetil y nitro en el anillo de pirazol. Esta disposición única confiere propiedades fisicoquímicas distintas, como una mayor estabilidad metabólica y una mayor afinidad de unión a los objetivos biológicos, lo que lo convierte en un compuesto valioso para el desarrollo de fármacos y otras aplicaciones científicas.
Propiedades
Fórmula molecular |
C8H9F2N3O4 |
|---|---|
Peso molecular |
249.17 g/mol |
Nombre IUPAC |
ethyl 2-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C8H9F2N3O4/c1-2-17-8(14)5-3-7(13(15)16)11-12(5)4-6(9)10/h3,6H,2,4H2,1H3 |
Clave InChI |
IKMCQPUBCWEKPU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=NN1CC(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


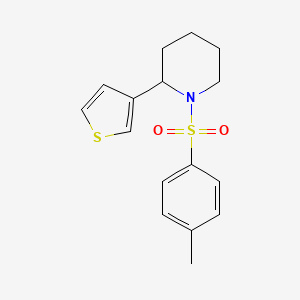
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11796988.png)
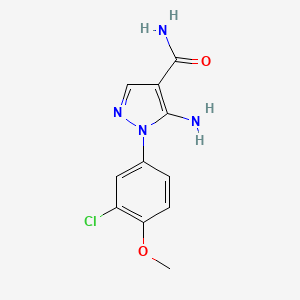


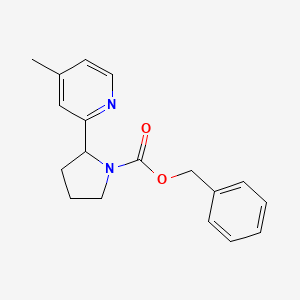

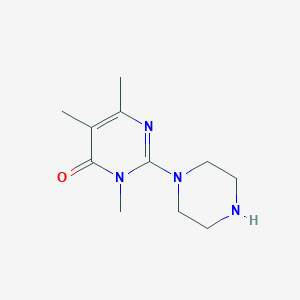


![3-Chloro-7-isopropoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11797045.png)
![tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11797059.png)
